6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one
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Overview
Description
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of a spiro linkage between an isobenzofuran and a xanthenone moiety The compound’s structure is further modified by various substituents, including an ethyl group, a tetrahydrofuranyl group, a methyl group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Isobenzofuran Moiety: The isobenzofuran moiety can be synthesized through a cyclization reaction involving an ortho-phthalaldehyde derivative and a suitable nucleophile.
Formation of Xanthenone Moiety: The xanthenone moiety can be synthesized through a Friedel-Crafts acylation reaction involving a phenol derivative and a phthalic anhydride.
Spiro Linkage Formation: The spiro linkage is formed by reacting the isobenzofuran and xanthenone moieties under specific conditions, such as the presence of a Lewis acid catalyst.
Substituent Introduction: The various substituents (ethyl, tetrahydrofuranyl, methyl, and phenylamino groups) are introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and tetrahydrofuranyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the xanthenone moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often in the presence of catalysts or under specific conditions (e.g., elevated temperature, acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylamino group can yield nitroso or nitro derivatives, while reduction of the xanthenone carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure and functional groups make it a valuable tool for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes, due to its unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- involves its interaction with specific molecular targets and pathways. These include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
DNA Intercalation: The compound’s planar structure allows it to intercalate into DNA, disrupting the double helix and interfering with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one: This compound shares the spiro linkage and core structure but lacks the additional substituents found in Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)-.
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethylamino]-3’-methyl-2’-(phenylamino)-: This compound is similar but lacks the tetrahydrofuranyl group.
Uniqueness
The uniqueness of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- lies in its combination of substituents, which confer distinct chemical properties and potential applications. The presence of the tetrahydrofuranyl group, in particular, enhances its solubility and bioavailability, making it a more versatile compound for various research and industrial applications.
Properties
CAS No. |
102232-11-1 |
---|---|
Molecular Formula |
C34H32N2O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2'-anilino-6'-[ethyl(oxolan-2-ylmethyl)amino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H32N2O4/c1-3-36(21-25-12-9-17-38-25)24-15-16-28-32(19-24)39-31-18-22(2)30(35-23-10-5-4-6-11-23)20-29(31)34(28)27-14-8-7-13-26(27)33(37)40-34/h4-8,10-11,13-16,18-20,25,35H,3,9,12,17,21H2,1-2H3 |
InChI Key |
YUPZYTYZQUALBH-UHFFFAOYSA-N |
SMILES |
CCN(CC1CCCO1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=CC=C7)C |
Canonical SMILES |
CCN(CC1CCCO1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=CC=C7)C |
102232-11-1 | |
Origin of Product |
United States |
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